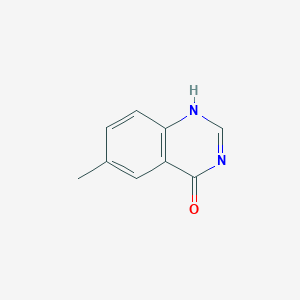
6-Methylquinazolin-4-ol
説明
6-Methylquinazolin-4-ol is a chemical compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development. Although the provided data does not directly discuss 6-Methylquinazolin-4-ol, it does provide insights into various quinazoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinazoline derivatives is a topic of interest in several studies. For instance, the synthesis of 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline involved a selective inhibitory action on cyclic GMP phosphodiesterase and required a specific 4-substituted group for potent inhibition . Another study described the preparation of 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide through a multi-step process starting from benzo[d][1,3]oxazin-4-one, followed by several reactions to yield various pyrazoles, triazoles, and other derivatives . Additionally, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one was optimized to provide a high yield, demonstrating the importance of efficient synthetic routes in the production of quinazoline-based drugs .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was determined using X-ray crystallography, revealing an orthorhombic system with specific space group parameters and hydrogen bonding interactions . Similarly, the crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids were determined, highlighting the role of hydrogen bonding in the molecular assembly .
Chemical Reactions Analysis
The chemical reactivity of quinazoline derivatives is diverse, as evidenced by the various reactions they undergo. For instance, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, was synthesized through reactions involving chloral hydrate, hydroxylamine hydrochloride, and thioacetamide, followed by bromination . The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline also involved multiple steps, including substitution, nitration, reduction, cyclization, and chlorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are closely related to their biological activities. For example, the compound 4-methylquinazoline was identified as a minor component of the male sex pheromone in Nasonia vitripennis and was found to synergize the response of virgin females to other pheromone components . Another compound, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, exhibited potent apoptosis-inducing activity, excellent blood-brain barrier penetration, and efficacy in cancer models, demonstrating its potential as an anticancer agent . The antimicrobial activity of new isoxazole derivatives incorporating a 6,8-dibromo-2-methylquinazolin-4-one moiety was also evaluated, indicating the importance of these properties in drug discovery .
科学的研究の応用
Anticancer Potential
6-Methylquinazolin-4-ol derivatives have shown promise in cancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, has been identified as a potent apoptosis inducer and a potential anticancer agent. It demonstrates high blood-brain barrier penetration and efficacy in breast and other cancer models (Sirisoma et al., 2009).
Anti-inflammatory and Antimicrobial Properties
Certain 2-methylquinazolin-4(3H)-one derivatives, which are structurally similar to 6-Methylquinazolin-4-ol, have been found to exhibit significant anti-inflammatory and antimicrobial activities. These derivatives demonstrate inhibitory effects on TNF-α and IL-6, as well as antimicrobial effects against pathogenic bacteria and fungi (Keche & Kamble, 2014).
Antitumor and Tubulin Inhibition
Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, related to 6-Methylquinazolin-4-ol, have shown promising results as antitumor leads. They inhibit tumor growth in mice and demonstrate tubulin-binding tumor-vascular disrupting capabilities (Cui et al., 2017).
Inhibitors Targeting the Colchicine Site
Another area of application is the development of tubulin-polymerization inhibitors, such as 4-(N-Cycloamino)phenylquinazolines. These compounds, derived from modifications of 6-methylquinazoline structures, have shown high cytotoxic activity and significant potency against tubulin assembly, targeting the colchicine site on tubulin (Wang et al., 2014).
Antituberculosis Potential
Compounds like 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one have demonstrated potent anti-tuberculosis activity, suggesting their potential as new anti-tuberculosis agents (Panneerselvam et al., 2016).
Chitin Synthase Inhibitors
Design and synthesis of quinazoline-2,4-diones conjugated with amino acids have been explored for their potential as chitin synthase inhibitors, targeting fungal chitin synthase enzyme. This suggests their use in antifungal applications (Noureldin et al., 2018).
Safety And Hazards
The safety information for 6-Methylquinazolin-4-ol indicates that it is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
6-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCDXPIFJIVICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70308080 | |
| Record name | 6-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinazolin-4-ol | |
CAS RN |
19181-53-4 | |
| Record name | 19181-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70308080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



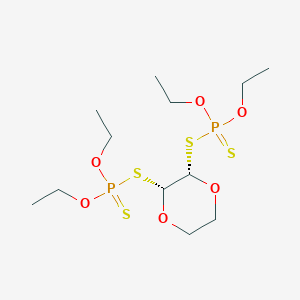
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
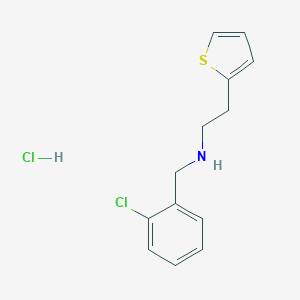
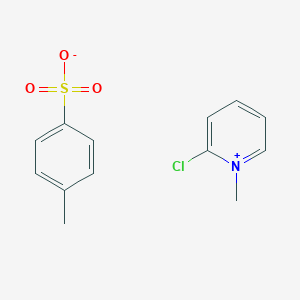
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
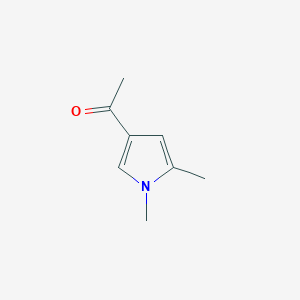
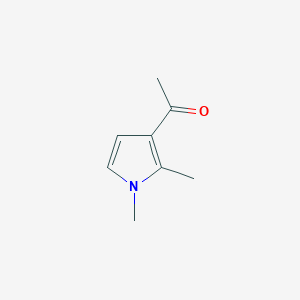
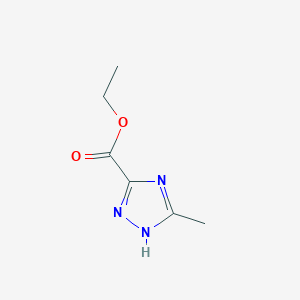
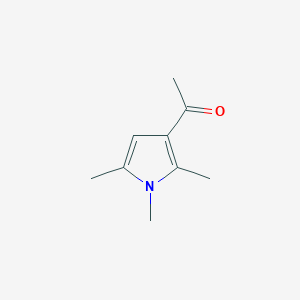
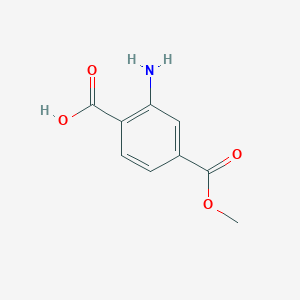
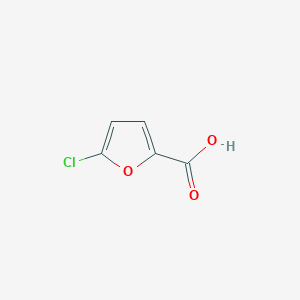
![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
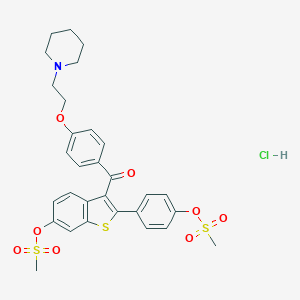
![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)